1-Aminomethyl-cyclopropanecarboxylic acid tert-butyl ester

Vue d'ensemble

Description

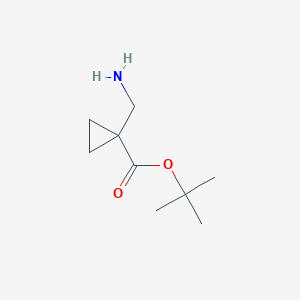

1-Aminomethyl-cyclopropanecarboxylic acid tert-butyl ester is a chemical compound with the molecular formula C9H17NO2. It is a light yellow liquid with a molecular weight of 171.24 g/mol. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Aminomethyl-cyclopropanecarboxylic acid tert-butyl ester can be synthesized through several synthetic routes. One common method involves the reaction of cyclopropanecarboxylic acid with tert-butyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically proceeds under mild conditions, such as room temperature and atmospheric pressure.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in the production process.

Analyse Des Réactions Chimiques

Deprotection Reactions

The tert-butyl ester group in 1-aminomethyl-cyclopropanecarboxylic acid tert-butyl ester can be removed through acidic hydrolysis, typically using trifluoroacetic acid (TFA). The mechanism involves the formation of a stable tert-butyl cation, which can subsequently undergo deprotonation to yield 2-methylpropene as a byproduct. This reaction pathway is significant in the synthesis of the free acid form of the compound, which is often required for further functionalization or biological testing .

Decarboxylation

Another critical reaction involving this compound is decarboxylation. The cyclopropane moiety is known for its propensity to undergo ring-opening reactions under thermal conditions or in the presence of bases. For instance, studies have shown that cyclopropane carboxylic acids can decarboxylate to yield alkenes via an initial ring-opening step followed by the elimination of carbon dioxide. This process can lead to the formation of substituted alkenes or other cyclic structures, depending on the reaction conditions employed .

Rearrangement Reactions

The compound may also participate in rearrangement reactions, particularly under thermal or catalytic conditions. The rearrangement often involves the transformation of the cyclopropyl structure into larger cyclic systems or other functional groups. For example, thermally induced rearrangements can convert cyclopropyl derivatives into more stable cyclic compounds such as dihydrofurans or cyclopentenes through mechanisms involving diradicals or concerted pathways .

Research Findings and Implications

Research indicates that modifications to the cyclopropane structure can significantly influence reaction pathways and outcomes. For instance, variations in substituents on the cyclopropane ring affect both stability and reactivity during decarboxylation and rearrangement processes. Understanding these relationships is crucial for designing synthetic routes that leverage the unique properties of this compound.

Moreover, the ability to selectively deprotect and functionalize this compound positions it as a valuable intermediate in drug discovery and development, particularly for compounds targeting specific biological pathways.

Applications De Recherche Scientifique

Medicinal Chemistry

AMCA-TBE has been investigated for its potential as a pharmacological agent. Its structure allows it to act as a prodrug, which can be metabolically converted into active forms within the body.

- Case Study : Research indicates that AMCA-TBE derivatives exhibit promising activity against specific targets in cancer therapy, particularly in inhibiting tumor growth by affecting pathways involved in cell proliferation and apoptosis .

Biochemical Probes

The compound serves as a biochemical probe to study enzyme activities. Its ability to interact with various biomolecules makes it valuable for understanding metabolic pathways.

- Application : AMCA-TBE is utilized to investigate the mechanisms of enzyme catalysis, particularly in systems involving cyclic amino acids where its cyclopropane moiety can influence binding affinities .

Polymer Chemistry

In materials science, AMCA-TBE is used as a building block for synthesizing polymers with specific properties.

- Data Table: Polymer Applications

| Application Area | Polymer Type | Key Properties |

|---|---|---|

| Coatings | Thermoplastic Polymers | Enhanced durability |

| Adhesives | Biodegradable Polymers | Environmental sustainability |

| Composites | High-performance Materials | Strength and lightweight nature |

AMCA-TBE's biological activity is primarily attributed to its ability to modulate receptor interactions and influence signaling pathways.

- Mechanism : The compound interacts with specific receptors, leading to downstream effects that can alter cellular responses. For instance, studies have shown that AMCA-TBE can act on P2Y receptors, which are implicated in platelet aggregation .

Pharmacokinetics

The pharmacokinetic profile of AMCA-TBE indicates favorable absorption and distribution characteristics due to its esterified form.

- Key Insights :

Comparative Analysis with Related Compounds

AMCA-TBE is compared with other similar compounds to highlight its unique properties.

| Compound Name | Structure Feature | Application Area |

|---|---|---|

| 1-Aminocyclopropanecarboxylic Acid | Lacks tert-butyl group | Limited stability |

| Tert-Butyl Carbamate | No chiral center | Less biological activity |

| 1-(Boc-Amino)cyclopropanecarboxylic Acid | More complex synthesis | Broader applications |

Mécanisme D'action

The mechanism by which 1-Aminomethyl-cyclopropanecarboxylic acid tert-butyl ester exerts its effects depends on the specific application. In organic synthesis, it acts as a precursor or intermediate in the formation of more complex molecules. The molecular targets and pathways involved vary depending on the reaction conditions and the presence of other reagents.

Comparaison Avec Des Composés Similaires

Cyclopropanecarboxylic acid

Cyclopropanecarboxylic acid methyl ester

Cyclopropanecarboxylic acid ethyl ester

Cyclopropanecarboxylic acid propyl ester

Activité Biologique

1-Aminomethyl-cyclopropanecarboxylic acid tert-butyl ester (AMCA-TBE) is a compound of significant interest in pharmaceutical and agricultural research due to its unique cyclopropane structure and biological properties. This article delves into its biological activity, mechanisms, and potential applications, supported by empirical data and case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 1263378-36-8

- Molecular Formula : C10H17NO2

- Molecular Weight : 183.25 g/mol

The compound features a cyclopropane ring, which contributes to its unique reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that AMCA-TBE exhibits various biological activities, including:

- Antidepressant Properties : A study on derivatives of cyclopropanecarboxylic acids showed that certain compounds had antidepressant effects superior to traditional medications like imipramine . The mechanism involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Plant Stress Resistance : AMCA-TBE has been investigated for its role in enhancing plant resilience against environmental stressors. It acts as an ethylene precursor, improving defense mechanisms in plants like maize against pathogens and drought .

The biological activity of AMCA-TBE can be attributed to several mechanisms:

- Neurotransmitter Modulation : By influencing the levels of neurotransmitters in the brain, AMCA-TBE can alter mood and anxiety levels, providing a potential therapeutic avenue for depression .

- Ethylene Biosynthesis : In plants, AMCA-TBE enhances ethylene production, which is crucial for plant growth and response to stress. This interaction helps in activating defense-related proteins that bolster plant immunity against pathogens .

Antidepressant Activity

A series of studies evaluated the antidepressant potential of AMCA-TBE derivatives. One notable study synthesized various derivatives and tested them in animal models. Results indicated that certain compounds exhibited higher efficacy than established antidepressants, suggesting a promising avenue for developing new treatments .

Plant Stress Resistance

In agricultural research, AMCA-TBE was applied to maize plants to assess its effectiveness in enhancing resistance to biotic stressors. The findings revealed that plants treated with AMCA-TBE showed improved yield and resilience against fungal attacks compared to untreated controls. Molecular docking studies indicated a strong binding affinity between AMCA-TBE and key proteins involved in stress response pathways .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

tert-butyl 1-(aminomethyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-8(2,3)12-7(11)9(6-10)4-5-9/h4-6,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKMKOHKFVXVSFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401154517 | |

| Record name | Cyclopropanecarboxylic acid, 1-(aminomethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401154517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263378-36-4 | |

| Record name | Cyclopropanecarboxylic acid, 1-(aminomethyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263378-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropanecarboxylic acid, 1-(aminomethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401154517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.